molecular formula C13H12N2O2S B2433550 N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034529-26-3

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2433550
CAS No.: 2034529-26-3
M. Wt: 260.31
InChI Key: KHHSZWYSKCGUPV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a cyclopropyl group attached to the nitrogen atom and a thiazol-2-yloxy group attached to the benzamide ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 4-hydroxybenzamide using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Cyclopropylation: The final step involves the introduction of the cyclopropyl group to the nitrogen atom of the benzamide ring. This can be achieved using cyclopropylamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and benzamide rings.

    Reduction: Reduced forms of the benzamide ring.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(thiazol-2-yl)benzamide: Lacks the oxy group, potentially altering its biological activity.

    N-cyclopropyl-4-(thiazol-2-yloxy)aniline: Aniline instead of benzamide, affecting its chemical properties.

    N-cyclopropyl-4-(thiazol-2-yloxy)benzoic acid: Carboxylic acid group instead of amide, influencing its reactivity.

Uniqueness

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is unique due to the presence of both the cyclopropyl and thiazol-2-yloxy groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(15-10-3-4-10)9-1-5-11(6-2-9)17-13-14-7-8-18-13/h1-2,5-8,10H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHSZWYSKCGUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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